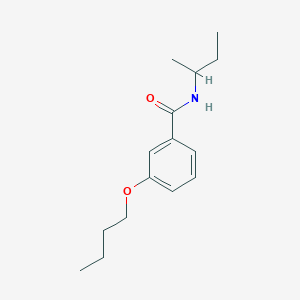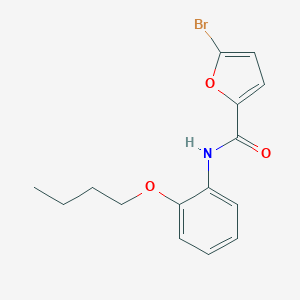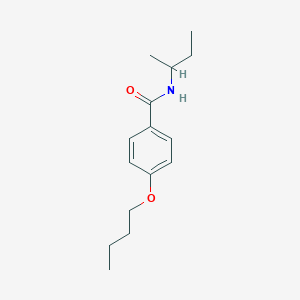![molecular formula C16H17N3O2 B267245 4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, commonly known as ADC, is a type of drug that has gained significant attention in the scientific community due to its potential in treating cancer. ADC is a type of targeted therapy that involves attaching a cytotoxic drug to an antibody, which then targets specific cancer cells in the body.
作用機序
ADC works by targeting cancer cells specifically, without affecting healthy cells in the body. The antibody portion of ADC binds to a specific protein on the surface of cancer cells, allowing the drug to be delivered directly to the cancer cells. Once inside the cancer cell, the cytotoxic drug is released, causing the cell to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ADC has been shown to have a number of biochemical and physiological effects, including reducing tumor size and increasing patient survival rates. The drug has also been shown to have fewer side effects compared to traditional chemotherapy, such as hair loss and nausea.
実験室実験の利点と制限
One of the main advantages of using ADC in lab experiments is its high specificity for cancer cells, allowing researchers to target specific cells and study their effects. However, the production of ADC can be complex and time-consuming, which can limit its use in some experiments. Additionally, the cost of producing ADC can be high, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for ADC research, including the development of new linker molecules and cytotoxic drugs that can increase the efficacy of the drug. Additionally, researchers are studying the use of ADC in combination with other cancer treatments, such as radiation therapy and immunotherapy, to further improve patient outcomes. Finally, there is ongoing research into the use of ADC in treating other diseases beyond cancer, which could have significant implications for the future of medicine.
Conclusion:
In conclusion, 4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, or ADC, is a promising type of targeted therapy that has shown significant potential in treating cancer. The drug works by specifically targeting cancer cells, resulting in a higher efficacy compared to traditional chemotherapy with fewer side effects. While there are some limitations to its use in lab experiments, ongoing research into the development of new linker molecules and cytotoxic drugs, as well as the use of ADC in combination with other cancer treatments, could have significant implications for the future of cancer treatment and medicine as a whole.
合成法
The synthesis of ADC involves several steps, starting with the production of the antibody that will be used to target the cancer cells. The antibody is then modified to include a linker molecule, which will connect it to the cytotoxic drug. Finally, the cytotoxic drug is attached to the linker molecule, resulting in the formation of ADC.
科学的研究の応用
ADC has shown promising results in preclinical and clinical studies, particularly in the treatment of various types of cancer, including breast, lung, and ovarian cancer. The drug has been shown to have a higher efficacy in treating cancer cells compared to traditional chemotherapy, with fewer side effects. ADC is also being studied for its potential in treating other diseases, such as autoimmune disorders and infectious diseases.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N,N-dimethyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)15(20)12-8-10-14(11-9-12)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |
InChIキー |
ATQWYXNXSNSCDB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)


![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)




![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)